Dichotomitin

概要

説明

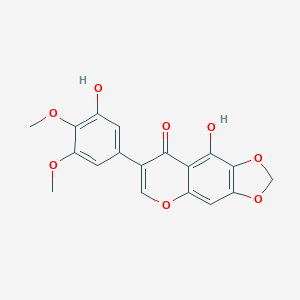

ジコトリミンは、分子式 C18H14O8 を持つイソフラボン化合物です。 これは、伝統的な中国医学で一般的に使用されている植物である、ベラカンタ・チネンシス (L.) DC の根茎から単離されています 。この化合物は、さまざまな生物活性と潜在的な治療用途で知られています。

準備方法

合成経路と反応条件

ジコトリミンは、適切な出発物質と試薬を伴ういくつかの化学反応を通じて合成することができます。 合成経路は通常、メトキシおよびヒドロキシ置換ベンゼン誘導体の使用、続いてイソフラボン構造を形成するための環化反応を含みます .

工業生産方法

ジコトリミンの工業生産には、ベラカンタ・チネンシスの根茎からの化合物の抽出が含まれます。抽出プロセスには、植物材料の乾燥と粉砕、続いてメタノールまたはエタノールなどの有機溶媒を使用した溶媒抽出が含まれます。 その後、抽出物はクロマトグラフィー技術を使用して精製され、ジコトリミンが単離されます .

化学反応の分析

反応の種類

ジコトリミンは、以下を含むさまざまな化学反応を受けます。

酸化: ジコトリミンは、キノンやその他の酸化誘導体を形成するために酸化することができます。

還元: 還元反応は、ジコトリミンをジヒドロ誘導体などの還元形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) などの還元剤が使用されます。

置換: 置換反応には、多くの場合、炭素上のパラジウム (Pd / C) などの触媒と、高温および高圧などの特定の反応条件が必要です.

形成される主な生成物

これらの反応から生成される主な生成物には、ジコトリミンのさまざまな酸化、還元、および置換誘導体が含まれ、これらは異なる生物活性と特性を持つ可能性があります .

科学研究への応用

ジコトリミンは、以下を含む幅広い科学研究への応用があります。

化学: イソフラボン類とその化学的性質の研究における参照化合物として使用されます。

生物学: 抗炎症、抗酸化、抗がん活性の可能性について調査されています。

医学: がん、炎症、酸化ストレス関連障害などの病気の治療における治療の可能性について探求されています。

科学的研究の応用

Antioxidant Properties and Osteoporosis

Dichotomitin has been studied for its antioxidant effects, which are crucial in combating oxidative stress—a significant contributor to osteoporosis. A study demonstrated that this compound promotes osteoblast differentiation and improves osteoporosis by inhibiting oxidative stress in SD rats. This suggests its potential as a therapeutic agent for osteoporosis management, particularly in postmenopausal women who are at higher risk for this condition .

Case Study: Osteoblast Differentiation

- Objective : Evaluate the effects of this compound on osteoblast differentiation.

- Method : SD rats were treated with this compound, and various assays were conducted to assess osteoblast activity.

- Findings : The results indicated a significant increase in osteoblast differentiation markers following treatment with this compound, highlighting its potential role in enhancing bone health .

Anti-Cancer Activity

Research indicates that this compound exhibits anti-cancer properties, particularly against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Anti-Cancer Efficacy

- Objective : Assess the cytotoxic effects of this compound on A549 lung cancer cells.

- Method : Cell viability was measured using the MTT assay after treatment with varying concentrations of this compound.

- Findings : this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anti-cancer agent .

Phytochemical Composition

The phytochemical profile of Iris species containing this compound reveals a rich composition of bioactive compounds. This diversity contributes to the various biological activities observed in studies.

Table 1: Phytochemical Composition of Iris Species

| Compound | Biological Activity |

|---|---|

| Irigenin | Anticancer |

| Tectoridin | Hepatoprotective |

| This compound | Antioxidant, Osteogenic |

| Isoflavonoids | Anti-inflammatory |

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Osteoporosis Treatment : Due to its ability to enhance osteoblast differentiation and inhibit oxidative stress.

- Cancer Therapy : As a potential adjunct treatment for various cancers due to its cytotoxic effects on cancer cells.

- Antioxidant Supplementation : For conditions associated with oxidative stress.

作用機序

ジコトリミンは、さまざまな分子標的と経路を通じてその効果を発揮します。炎症、酸化ストレス、細胞増殖に関与する酵素や受容体と相互作用することが知られています。 この化合物は、プロ炎症性酵素の活性を阻害し、フリーラジカルをスカベンジし、がん細胞のアポトーシスを誘導することができます .

類似化合物の比較

類似化合物

テクトリジン: 抗炎症と抗酸化作用が似た別のイソフラボン。

イリゲニン: 抗がん作用と肝保護作用で知られています。

アイリスフロレンチン: 抗炎症と抗酸化効果を示します.

ジコトリミンの独自性

ジコトリミンは、ベンゼン環にメトキシとヒドロキシ置換基を含む特定の化学構造と、化学反応を通じてさまざまな誘導体を形成する能力のためにユニークです。 この構造上の独自性は、その多様な生物活性と潜在的な治療用途に貢献しています .

類似化合物との比較

Similar Compounds

Tectoridin: Another isoflavonoid with similar anti-inflammatory and antioxidant properties.

Irigenin: Known for its anticancer and hepatoprotective activities.

Irisflorentine: Exhibits anti-inflammatory and antioxidant effects.

Uniqueness of Dichotomitin

This compound is unique due to its specific chemical structure, which includes methoxy and hydroxy substituents on the benzene ring, and its ability to form various derivatives through chemical reactions. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .

生物活性

Dichotomitin is an isoflavonoid compound primarily isolated from the rhizomes of Belamcanda chinensis (L.) DC, a plant recognized in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a unique structure that includes methoxy and hydroxy substituents on its benzene ring. This structural configuration contributes to its varied biological activities and potential therapeutic applications.

This compound exerts its biological effects through several mechanisms:

- Anti-inflammatory Activity : It inhibits pro-inflammatory enzymes, thereby reducing inflammation.

- Antioxidant Activity : The compound scavenges free radicals, mitigating oxidative stress.

- Anticancer Activity : It induces apoptosis in cancer cells by affecting cell proliferation pathways.

1. Anti-inflammatory Activity

Research indicates that this compound significantly reduces inflammation markers in vitro. For instance, studies have shown that it can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophages.

2. Antioxidant Activity

This compound demonstrates potent antioxidant properties. In various assays, such as the DPPH radical scavenging assay, it has exhibited strong free radical scavenging activity comparable to established antioxidants like ascorbic acid.

3. Anticancer Activity

This compound has been investigated for its anticancer properties across multiple cancer cell lines. Notably:

- In vitro Studies : It has shown cytotoxic effects against several cancer cell lines, including K562 (leukemia) and A2780 (ovarian cancer) cells.

- Mechanism : The compound induces apoptosis via intrinsic and extrinsic pathways, activating caspases and altering the expression of Bcl-2 family proteins.

Case Study 1: Anticancer Effects on K562 Cells

A study evaluated the cytotoxic effects of this compound on K562 leukemia cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values calculated to be around 25 µM. The mechanism involved caspase activation leading to apoptosis.

Case Study 2: Anti-inflammatory Effects in Macrophages

In a study focusing on macrophage cells treated with this compound, significant reductions in TNF-alpha and IL-6 levels were observed, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Reference |

|---|---|---|

| Tectoridin | Anti-inflammatory, antioxidant | |

| Irigenin | Anticancer, hepatoprotective | |

| This compound | Anti-inflammatory, antioxidant, anticancer |

This compound is unique among these compounds due to its specific structural features that enhance its bioactivity.

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | Result |

|---|---|---|

| Anti-inflammatory | NO production inhibition | Significant reduction |

| Antioxidant | DPPH scavenging | Comparable to ascorbic acid |

| Anticancer | Cell viability assay | IC50 = 25 µM (K562 cells) |

特性

IUPAC Name |

9-hydroxy-7-(3-hydroxy-4,5-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c1-22-12-4-8(3-10(19)17(12)23-2)9-6-24-11-5-13-18(26-7-25-13)16(21)14(11)15(9)20/h3-6,19,21H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFOGGCBLWTCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=COC3=CC4=C(C(=C3C2=O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237087 | |

| Record name | Dichotomitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88509-91-5 | |

| Record name | Dichotomitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088509915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichotomitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is dichotomitin and where is it found?

A1: this compound is an isoflavone primarily found in the rhizomes of Belamcanda chinensis, also known as blackberry lily. It was first isolated from Iris dichotoma Pall. []. This plant is used in traditional Chinese medicine.

Q2: What are the main metabolic pathways of this compound?

A2: this compound undergoes various metabolic transformations, including demethylation, hydroxylation, glucuronidation, and sulfation. One major metabolic pathway is the opening of the 1,3-benzodioxole ring [].

Q3: Which cytochrome P450 enzymes are involved in this compound metabolism?

A3: In vitro studies using human recombinant enzymes revealed that CYP1A2, 2C19, and 2D6 contribute to the formation of the metabolite 3',5,6,7-tetrahydroxy-4',5'-dimethoxy isoflavone (M6). Interestingly, CYP1A2 exclusively catalyzes the formation of another major metabolite, 8-hydroxy-dichotomitin (M8) [].

Q4: Can you describe the structural characteristics of this compound?

A4: this compound is a 5,3′-dihydroxy-4′,5′-dimethoxy-6,7-methylenedioxyisoflavone []. While the provided research papers don't explicitly state the molecular formula and weight, this information can be deduced from the chemical structure.

Q5: How does the content of this compound vary within Belamcanda chinensis?

A5: this compound content varies significantly within different parts of the Belamcanda chinensis plant. The eldest parts of the rhizome, directly originating from the seedling, generally exhibit higher concentrations of this compound and other flavonoids compared to the younger parts [].

Q6: Are there any analytical methods available to quantify this compound?

A7: Yes, high-performance liquid chromatography (HPLC) coupled with various detection methods, particularly ultraviolet (UV) detection, is widely employed for quantifying this compound and other isoflavones in Belamcanda chinensis extracts [, , , ].

Q7: What is the significance of understanding the metabolic fate of this compound?

A8: Characterizing the metabolic pathways and enzymes involved in this compound breakdown is crucial for understanding its disposition within the body. This knowledge is essential for assessing its potential efficacy and safety as a therapeutic agent [].

Q8: How do the levels of this compound compare in fresh and dried Belamcanda chinensis and other Iris species?

A9: The levels of this compound and other isoflavones can differ between fresh and dried forms of Belamcanda chinensis and other Iris species. For instance, iridin is the most abundant isoflavone in both fresh and dried Belamcanda chinensis, while irisflorentin dominates in Iris germanica. Interestingly, these isoflavones are barely detectable in Iris japonica []. This highlights the variability in phytochemical profiles among different Iris species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。